molecular formula C7H7NO3 B142376 4-Amino-3-hydroxybenzoic acid CAS No. 2374-03-0

4-Amino-3-hydroxybenzoic acid

Cat. No.: B142376
CAS No.: 2374-03-0
M. Wt: 153.14 g/mol
InChI Key: NFPYJDZQOKCYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-hydroxybenzoic acid is a versatile organic compound with the molecular formula C₇H₇NO₃. It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position and a hydroxy group at the third position on the benzene ring. This compound is significant in various fields, including pharmaceuticals, organic synthesis, and dye production .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

  • Oxidation:

    • This compound can undergo oxidation reactions to form various quinones and other oxidized derivatives.
  • Reduction:

    • The compound can be reduced to form derivatives with altered functional groups, such as amines and alcohols.
  • Substitution:

    • It can participate in substitution reactions where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

4-Amino-3-hydroxybenzoic acid (4,3-AHBA) is a non-proteinogenic amino acid that has been found to inhibit the growth of cancer cells by binding to specific cell surface receptors . This binding causes the cancer cells to detach from their surroundings and die .

Mode of Action

The compound interacts with its targets, the cell surface receptors, causing them to detach from their surroundings. This detachment leads to the death of the cancer cells . The specific interaction between 4,3-AHBA and its targets is still under investigation.

Biochemical Pathways

4,3-AHBA is produced from glucose by introducing 3-hydroxylation of 4-aminobenzoic acid (4-ABA) into the metabolic pathway of Corynebacterium glutamicum . Six different 4-hydroxybenzoate 3-hydroxylases (PHBHs) were heterologously expressed in C. glutamicum strains, which were then screened for the production of 4,3-AHBA by culturing with glucose as a carbon source . The highest concentration of 4,3-AHBA was detected in the strain expressing PHBH from Caulobacter vibrioides .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . More research is needed to fully understand the ADME properties of 4,3-AHBA and their impact on its bioavailability.

Result of Action

The primary result of 4,3-AHBA’s action is the inhibition of cancer cell growth. By binding to specific cell surface receptors, 4,3-AHBA causes cancer cells to detach from their surroundings and die . This makes 4,3-AHBA a potential drug for treating metastatic colorectal cancer .

Safety and Hazards

This chemical is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

4-Amino-3-hydroxybenzoic acid is expected to be a precursor of highly functional polybenzoxazole polymers . Its microbial production methods have not been fully explored, indicating potential for future research in this area .

Biochemical Analysis

Biochemical Properties

4-Amino-3-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of polybenzoxazole polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with 4-hydroxybenzoate 3-hydroxylase (PHBH) enzymes, which catalyze the hydroxylation of 4-aminobenzoic acid to produce this compound . These interactions are crucial for the biosynthesis of high-performance materials from biomass resources.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Additionally, it has been shown to affect the activity of cytochrome P450 enzymes, which play a role in drug metabolism and detoxification processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. For example, it binds to the active site of 4-hydroxybenzoate 3-hydroxylase, facilitating the hydroxylation of 4-aminobenzoic acid . This binding interaction is essential for the production of this compound and its subsequent utilization in biochemical pathways. Additionally, it inhibits the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, in Corynebacterium glutamicum, the production of this compound from glucose was monitored over a period of 96 hours, indicating its stability and sustained production . Additionally, its degradation products and their impact on cellular processes have been studied to understand its long-term effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, it exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At higher dosages, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced through the hydroxylation of 4-aminobenzoic acid by 4-hydroxybenzoate 3-hydroxylase enzymes . In Bordetella sp. strain 10d, it is metabolized via a modified meta-cleavage pathway, involving enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase and 4-oxalocrotonate tautomerase . These metabolic pathways highlight the role of this compound in various biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, it has been shown to interact with transporters that facilitate its uptake and distribution within bacterial cells . Additionally, its accumulation in specific cellular compartments can influence its activity and function. Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Studies have shown that it can localize to specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . These localization patterns are crucial for understanding its role in cellular processes and optimizing its use in various applications.

Comparison with Similar Compounds

  • 3-Hydroxy-4-aminobenzoic acid
  • 2-Amino-5-hydroxybenzoic acid
  • 4-Aminobenzoic acid
  • 3-Hydroxybenzoic acid

Comparison:

  • 3-Hydroxy-4-aminobenzoic acid: Similar in structure but with the positions of the amino and hydroxy groups reversed. It has different reactivity and applications.
  • 2-Amino-5-hydroxybenzoic acid: The amino and hydroxy groups are positioned differently, leading to variations in chemical behavior and uses.
  • 4-Aminobenzoic acid: Lacks the hydroxy group, which significantly alters its chemical properties and applications.
  • 3-Hydroxybenzoic acid: Lacks the amino group, affecting its reactivity and potential uses .

4-Amino-3-hydroxybenzoic acid stands out due to its unique combination of functional groups, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-amino-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPYJDZQOKCYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178409
Record name 4-Amino-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tan powder; [Alfa Aesar MSDS]
Record name 4-Amino-3-hydroxybenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11067
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000004 [mmHg]
Record name 4-Amino-3-hydroxybenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11067
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2374-03-0
Record name 4-Amino-3-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2374-03-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-hydroxybenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.157.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-3-hydroxybenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCB6PQR8WG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-hydroxybenzoic acid
Reactant of Route 2
4-Amino-3-hydroxybenzoic acid
Reactant of Route 3
4-Amino-3-hydroxybenzoic acid
Reactant of Route 4
4-Amino-3-hydroxybenzoic acid
Reactant of Route 5
4-Amino-3-hydroxybenzoic acid
Reactant of Route 6
4-Amino-3-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.